3-Amino-3-(2-nitrophenyl)propanoic acid
Overview
Description
Synthesis Analysis
The synthesis of related compounds, such as ethyl 3‐(3‐aminophenyl)propanoate, has been demonstrated through methods like Knoevenagel condensation followed by alkylidene reduction, highlighting the compound's accessibility for further study and application (Nagel, Radau, & Link, 2011). This synthesis route offers a practical approach to generating 3-Amino-3-(2-nitrophenyl)propanoic acid derivatives, laying the groundwork for exploring its chemical behavior and properties.
Molecular Structure Analysis
Vibrational and electronic absorption spectroscopic profiling, combined with density functional theory (DFT), has been used to detail the molecular structure of 3-Amino-3-(2-nitrophenyl)propanoic acid. These studies provide insights into the compound's bonding, anti-bonding nature, and its nonlinear optical, electronic, and thermodynamic characteristics (Abraham et al., 2018). Such detailed molecular structure analysis is crucial for understanding the fundamental aspects of the compound and its potential applications in various fields.
Chemical Reactions and Properties
Research on the novel 3-nitro-2-pyridinesulfenyl (Npys) group has introduced a useful tool for the protection and activation of amino and hydroxyl groups for peptide synthesis, indicating the compound's versatility in chemical reactions (Matsueda & Walter, 2009). Additionally, the ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement illustrates the compound's capacity to participate in complex chemical processes, further underscoring its chemical properties and potential for generating novel chemical entities (Thalluri et al., 2014).
Physical Properties Analysis
The crystal structure of related compounds, such as 3-amino-5,6-dimethyl-2-nitrobiphenyl-4-carbonitrile, has been determined, shedding light on the physical properties of 3-Amino-3-(2-nitrophenyl)propanoic acid derivatives. This includes insights into the compound's crystal packing and hydrogen bonding patterns, which are essential for understanding its solid-state characteristics and potential applications in materials science (Zhang, 2013).
Chemical Properties Analysis
The compound's chemical properties, such as reactivity and stability, are influenced by its functional groups. Studies involving organotin(IV) carboxylates of (E)-3-(2-nitrophenyl) propenoic acid have explored its reactivity, demonstrating the compound's potential in forming complex structures with significant antitumor activities (Liu et al., 2011). Such investigations are crucial for expanding the understanding of 3-Amino-3-(2-nitrophenyl)propanoic acid's chemical behavior and exploring its utility in pharmacological applications.
Scientific Research Applications
Chemical Research
3-Amino-3-(2-nitrophenyl)propanoic acid is used in general chemical research .
Method of Application
This compound is typically used in a laboratory setting. The exact methods of application can vary widely depending on the specific experiment or research being conducted .
Results or Outcomes
The outcomes of this research can also vary greatly, as this compound could be used in a variety of different chemical reactions or processes .
Mass Spectrometry
3-Amino-3-(2-nitrophenyl)propanoic acid has been used in a single-bead decode strategy using electrospray ionization mass spectrometry .
Method of Application
In this application, a new linker that employs a photosensitive 3-amino-3-(2-nitrophenyl)propionyl functionality (ANP-resin) was developed for the preparation of C-terminal carboxamides . A wide range of carboxamides were prepared and identified using the ANP-resin and electrospray ionization mass spectrometry .
Results or Outcomes
A single bead containing tripeptide Fmoc-Asp-Arg (Tos)-Val-NH2 was isolated, photocleaved and the peptide was characterized by tandem mass spectrometry, thereby verifying a library decode strategy that avoids complex tagging procedures .
Polymer-Bound Applications
Fmoc-3-amino-3-(2-nitrophenyl)propionic acid is used in polymer-bound applications .
Method of Application
This compound is typically used in a laboratory setting. The exact methods of application can vary widely depending on the specific experiment or research being conducted .
Results or Outcomes
The outcomes of this research can also vary greatly, as this compound could be used in a variety of different chemical reactions or processes .
Biochemical Research
3-Amino-3-(2-nitrophenyl)propionic acid is used in biochemical research .
Method of Application
In biochemical research, this compound is typically used in a laboratory setting. The exact methods of application can vary widely depending on the specific experiment or research being conducted .
Results or Outcomes
The outcomes of this research can also vary greatly, as this compound could be used in a variety of different biochemical reactions or processes .
Polymer-Bound Applications
Fmoc-3-amino-3-(2-nitrophenyl)propionic acid is used in polymer-bound applications .
Method of Application
This compound is typically used in a laboratory setting. The exact methods of application can vary widely depending on the specific experiment or research being conducted .
Results or Outcomes
The outcomes of this research can also vary greatly, as this compound could be used in a variety of different chemical reactions or processes .
Biochemical Research
3-Amino-3-(2-nitrophenyl)propionic acid is used in biochemical research .
Method of Application
In biochemical research, this compound is typically used in a laboratory setting. The exact methods of application can vary widely depending on the specific experiment or research being conducted .
Results or Outcomes
The outcomes of this research can also vary greatly, as this compound could be used in a variety of different biochemical reactions or processes .
Safety And Hazards
Future Directions
There are ongoing research efforts to utilize 3-Amino-3-(2-nitrophenyl)propanoic acid in various applications. For instance, it has been used in a four-step chemoenzymatic strategy, including a biocatalytic step mediated by L-threonine transaldolase from Pseudomonas sp. (PsLTTA) to convert 4-nitrobenzaldehyde (1) to (2 S,3 R)-2-amino-3-hydroxy-3-(4-nitrophenyl)propanoic acid (2) followed by a three-step chemical reaction to obtain chloramphenicol .
properties
IUPAC Name |
3-amino-3-(2-nitrophenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c10-7(5-9(12)13)6-3-1-2-4-8(6)11(14)15/h1-4,7H,5,10H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXBOYULKNZTOMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CC(=O)O)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80972231 | |
Record name | 3-Amino-3-(2-nitrophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80972231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-3-(2-nitrophenyl)propanoic acid | |
CAS RN |
5678-48-8 | |
Record name | β-Amino-2-nitrobenzenepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5678-48-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydrocinnamic acid, beta-amino-o-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005678488 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Amino-3-(2-nitrophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80972231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Amino-3-(2-nitro-phenyl)-propionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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